![molecular formula C25H27N5O2 B2983012 9-(3,4-dimethylphenyl)-1-methyl-3-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 844859-97-8](/img/structure/B2983012.png)
9-(3,4-dimethylphenyl)-1-methyl-3-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
9-(3,4-dimethylphenyl)-1-methyl-3-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C25H27N5O2 and its molecular weight is 429.524. The purity is usually 95%.
BenchChem offers high-quality 9-(3,4-dimethylphenyl)-1-methyl-3-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9-(3,4-dimethylphenyl)-1-methyl-3-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Adenosine Receptors and Neurodegenerative Diseases
AR Affinities and Binding Modes : A new series of pyrimido- and tetrahydropyrazino[2,1-f]purinediones showed varied affinities for ARs. Specifically, certain derivatives were identified as potent A1 AR antagonists, displaying selectivity over other AR subtypes. Docking experiments provided insights into the expected binding modes for these compounds at human and rat A1 and A2A ARs, highlighting small structural variations that might influence binding affinities (Szymańska et al., 2016).
Monoamine Oxidase Inhibition and Neuroprotection : Tetrahydropyrimido[2,1-f]purinediones with specific substituents exhibited potent MAO-B inhibition, suggesting their potential as novel class inhibitors. Some compounds also demonstrated dual or triple-target inhibition, acting as both A1/A2A adenosine receptor antagonists and MAO-B inhibitors. Such multi-target drugs could offer advantages in treating neurodegenerative diseases like Parkinson's and Alzheimer's (Koch et al., 2013).
Serotonin Receptors and Psychotropic Activity
- 5-HT Receptor Ligands : Novel 8-aminoalkyl derivatives of purine-2,6-dione were evaluated for their affinity and selectivity towards 5-HT1A, 5-HT2A, and 5-HT7 receptors. Selected compounds showed promising anxiolytic and antidepressant properties, underscoring the therapeutic potential of purine derivatives in managing psychiatric disorders (Chłoń-Rzepa et al., 2013).
Structural and Molecular Insights
- X-ray Crystal Structure Analysis : The crystal structure analysis of related compounds provides valuable information on their molecular conformation, which is essential for understanding their biological activity. For example, the crystal structure of a hexahydroacridine derivative revealed how the central ring adopts a boat conformation, contributing to the molecule's stability and potential interactions with biological targets (Kour et al., 2013).
properties
IUPAC Name |
9-(3,4-dimethylphenyl)-1-methyl-3-(2-phenylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N5O2/c1-17-10-11-20(16-18(17)2)28-13-7-14-29-21-22(26-24(28)29)27(3)25(32)30(23(21)31)15-12-19-8-5-4-6-9-19/h4-6,8-11,16H,7,12-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JORNLTDAYIUNKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCCN3C2=NC4=C3C(=O)N(C(=O)N4C)CCC5=CC=CC=C5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


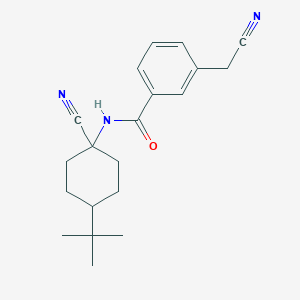
![ethyl 2-oxo-2-((2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)amino)acetate](/img/structure/B2982933.png)
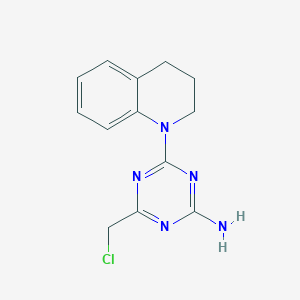
![(E)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2982937.png)
![N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2982938.png)
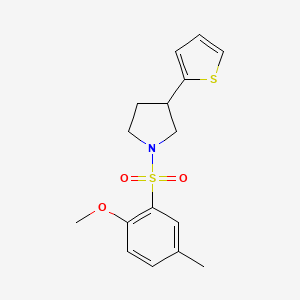

![1-(4-Tert-butylbenzoyl)-4-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B2982945.png)
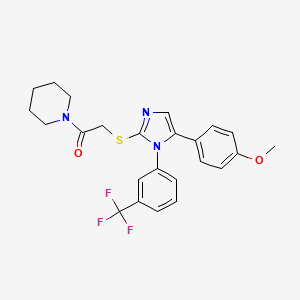
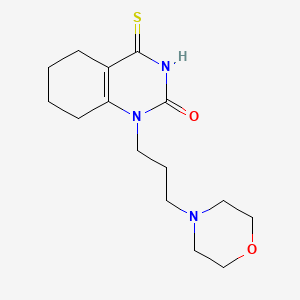
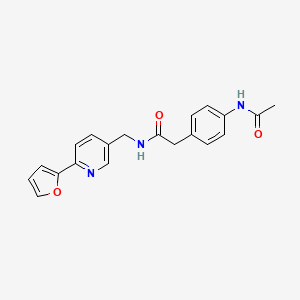
![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(3-methoxyphenyl)oxalamide](/img/structure/B2982950.png)
![1-phenethyl-2-propyl-1H-benzo[d]imidazole hydrochloride](/img/structure/B2982951.png)